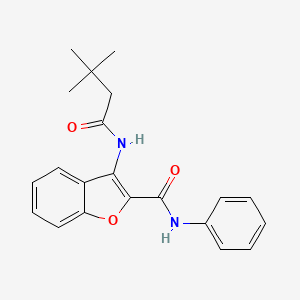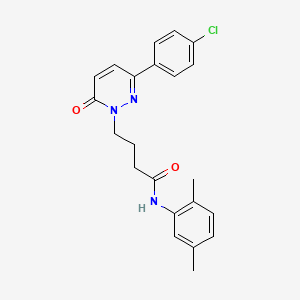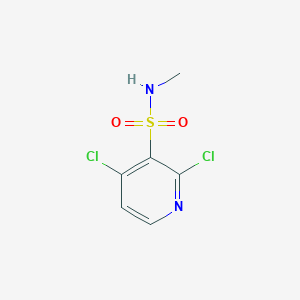![molecular formula C6H10O4 B2824552 2-[(3R)-Oxolan-3-yl]oxyacetic acid CAS No. 2171182-32-2](/img/structure/B2824552.png)
2-[(3R)-Oxolan-3-yl]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(3R)-Oxolan-3-yl]oxyacetic acid” is a chemical compound with the CAS Number: 2171182-32-2 . It has a molecular weight of 146.14 and is available in powder form . The IUPAC name for this compound is ®-2-((tetrahydrofuran-3-yl)oxy)acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10O4 . The InChI code for this compound is 1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 .Physical and Chemical Properties Analysis
“this compound” is a powder and it is stored at 4 degrees Celsius .Scientific Research Applications
Electrooxidation in Water Treatment
A study investigated the degradation of 2,4-Dichlorophenoxyacetic acid (a related compound to 2-[(3R)-Oxolan-3-yl]oxyacetic acid) in water solutions, combining electrooxidation (EO) and Oxone. This process effectively removed 91% of 2,4-D, demonstrating potential for treating contaminated water (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
GABA Pathway Inhibition
Another research focused on Amino-oxyacetic acid, a potent inhibitor of γ-aminobutyric acid-α-ketoglutaric acid transaminase in both E. coli and mammalian brain. This inhibition impacts neurotransmitter levels and has implications in neurological research (Wallach, 1961).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) for the degradation of 2,4-Dichlorophenoxyacetic acid and related herbicides in aqueous solutions were explored. The use of Fe3+/H2O2 and UV light showed significant degradation, indicating AOPs' potential in environmental remediation (Pignatello, 1992; Sun & Pignatello, 1993).
Scientometric Review of Herbicide Toxicity
A scientometric review provided insights into the toxicology and mutagenicity of 2,4-D herbicide, highlighting the global trends and research gaps in this field. This analysis is crucial for understanding environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Chiral Hypervalent Iodine(III) Chemistry
Research on the use of chiral hypervalent iodine(III) in organic chemistry revealed that optically active 1,3-dioxolan-2-yl cation intermediates can be manipulated for enantioselective reactions, which is significant for pharmaceutical and synthetic chemistry (Fujita, Wakita, & Sugimura, 2011).
Reactive Oxygen Species Detection
A study developed novel fluorescence probes for detecting highly reactive oxygen species, using 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and similar compounds. This has applications in biological and chemical research (Setsukinai et al., 2003).
Enzyme Interaction
The interaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes was studied, highlighting its potential in metabolic studies and its effects on enzyme activity. This has implications for biochemical research and drug development (John & Charteris, 1978).
Safety and Hazards
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEMYDVVPYLDBT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)
![4-butyl-3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2824478.png)

![5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide](/img/structure/B2824480.png)

![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)
![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)

![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
